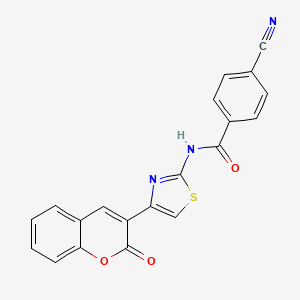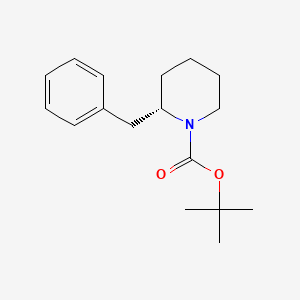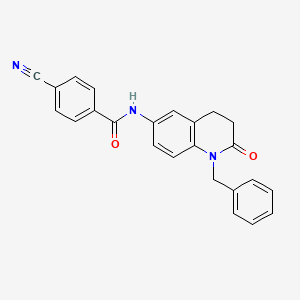
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate (DOPD) is a compound belonging to the class of pyridinedicarboxylates. It has been used for a variety of scientific research applications due to its unique properties, such as its ability to act as an inhibitor of certain enzymes and its ability to interact with certain proteins.
Aplicaciones Científicas De Investigación
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug delivery. Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate has been found to be an effective inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Additionally, Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate has been found to interact with certain proteins, such as the protein kinase C (PKC). Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate has also been used as a drug delivery agent, as it can be used to deliver drugs to specific target cells.
Mecanismo De Acción
The exact mechanism of action of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is not completely understood, but it is believed to involve the inhibition of certain enzymes and the interaction with certain proteins. Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that are involved in inflammation and other physiological processes. Additionally, Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is believed to interact with the protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate are not completely understood, but it is believed to have a variety of effects. Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that are involved in inflammation and other physiological processes. Additionally, Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is believed to interact with the protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate in lab experiments has a number of advantages and limitations. One advantage of using Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is that it can be synthesized easily and in high yields using the Mitsunobu reaction and the Biginelli reaction. Additionally, Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate has been found to be an effective inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), and it has been found to interact with certain proteins, such as the protein kinase C (PKC). However, Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is not soluble in water, and it can be toxic if ingested at high doses.
Direcciones Futuras
There are a number of potential future directions for research involving Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate. One potential direction is to further investigate the biochemical and physiological effects of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate, as well as to investigate the potential therapeutic applications of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate. Additionally, further research could be conducted to investigate the potential use of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate as a drug delivery agent. Finally, further research could be conducted to investigate the potential use of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate in other scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions.
Métodos De Síntesis
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate can be synthesized using a variety of methods, including the Mitsunobu reaction and the Biginelli reaction. The Mitsunobu reaction involves the reaction of a diol and an acid with an organophosphorus compound, while the Biginelli reaction involves the reaction of an aldehyde, an acid, and an urea precursor. Both methods can be used to synthesize Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate in high yields.
Propiedades
IUPAC Name |
diethyl 2-oxo-6-pyrrolidin-1-yl-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-21-14(19)10-9-11(15(20)22-4-2)13(18)16-12(10)17-7-5-6-8-17/h9H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSCFVWNUQYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)
![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)
amino}acetamide dihydrochloride](/img/structure/B2911162.png)



